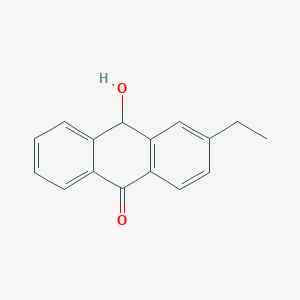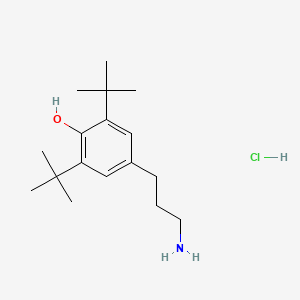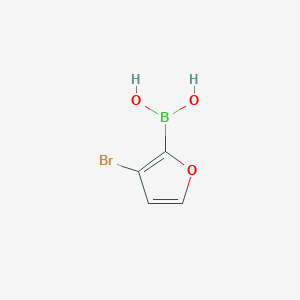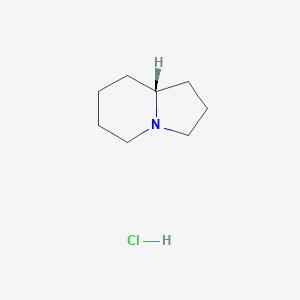
Dibenzyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmacological activities. This compound is characterized by the presence of two benzyl groups attached to the 2,6-dicarboxylate moiety and a 4-oxo group on the dihydropyridine ring. It is of interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate typically involves the Hantzsch reaction, a multicomponent reaction that combines an aldehyde, a β-keto ester, and ammonia or an ammonium salt. One common method involves the reaction of benzyl acetoacetate with an appropriate aldehyde and ammonium acetate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
Dibenzyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The 4-oxo group can be reduced to form a hydroxyl group.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the 4-hydroxy-1,4-dihydropyridine derivative.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the benzyl groups with the nucleophile.
科学的研究の応用
Dibenzyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying the reactivity of 1,4-dihydropyridines.
Biology: It is used in the study of calcium channel blockers, as 1,4-dihydropyridines are known to interact with these channels.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism of action of dibenzyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate is primarily related to its interaction with calcium channels. As a 1,4-dihydropyridine derivative, it can act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and regulation of vascular tone .
類似化合物との比較
Similar Compounds
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Felodipine: Similar to nifedipine but with different pharmacokinetic properties.
Uniqueness
Dibenzyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of the 4-oxo group and the benzyl substituents can affect its interaction with biological targets and its overall stability .
特性
分子式 |
C21H17NO5 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
dibenzyl 4-oxo-1H-pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C21H17NO5/c23-17-11-18(20(24)26-13-15-7-3-1-4-8-15)22-19(12-17)21(25)27-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,22,23) |
InChIキー |
FWLOZHVAOZCBPT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=O)C=C(N2)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















